
ethyl 2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetate is a useful research compound. Its molecular formula is C20H16F3N3O5S and its molecular weight is 467.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalysis and Hydrolysis
Ethyl 2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetate is involved in catalysis and hydrolysis reactions. The hydrolyses of similar esters are catalyzed by a variety of bases, including imidazole, demonstrating the importance of general basic catalysis for esters containing an alcohol that is a reasonably strong acid. This suggests that compounds containing imidazole and related structures could play a significant role in ester hydrolysis, offering insights into enzymatic hydrolysis mechanisms (Bender & Turnquest, 1957).
Antiviral Research
Research on novel families of HIV-1 non-nucleoside reverse transcriptase inhibitors, including compounds structurally similar to this compound, shows potential in HIV-1 treatments. These studies have led to the development of compounds with significantly increased activity against HIV-1, highlighting the compound's relevance in antiviral research (De Martino et al., 2005).
Heterocyclic Synthesis
The compound's structure is conducive to heterocyclic synthesis, providing an expeditious approach to synthesizing polyfunctionally substituted pyran, pyridine, and pyridazine derivatives. This synthetic versatility is crucial for developing pharmaceuticals and materials with tailored properties (Mohareb et al., 2004).
Pharmacological Activities
This compound and its derivatives have been explored for their anti-inflammatory, analgesic, and antioxidant activities. Studies have shown that certain derivatives exhibit pharmacological activities comparable to known drugs, making them of interest in the development of new therapeutic agents (Attimarad et al., 2017).
Anti-rheumatic Potential
Research into the anti-rheumatic potential of derivatives of this compound has shown significant antioxidant, analgesic, and anti-rheumatic effects. This suggests its potential use in developing treatments for rheumatic diseases (Sherif & Hosny, 2014).
Antitumor Activities
The structural backbone of this compound facilitates the synthesis of derivatives with potent antitumor activities. Through heterocyclization reactions, compounds have been developed with high potency against various cancer cell lines, underscoring the compound's importance in cancer research (Mohareb & Gamaan, 2018).
Propriétés
IUPAC Name |
ethyl 2-[5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O5S/c1-2-30-18(27)12-32-19-24-11-17(13-4-3-5-15(10-13)26(28)29)25(19)14-6-8-16(9-7-14)31-20(21,22)23/h3-11H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYURTHRVDIPHGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
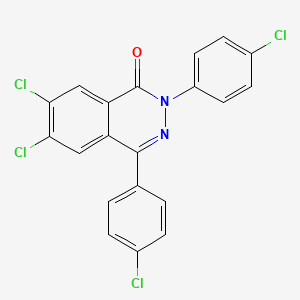

![N-{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-cyanoethyl}-6-methylpyridine-2-carboxamide](/img/structure/B2871143.png)
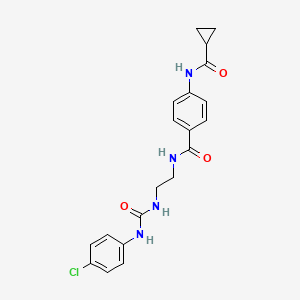
![N-(2,6-difluorophenyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide](/img/structure/B2871146.png)
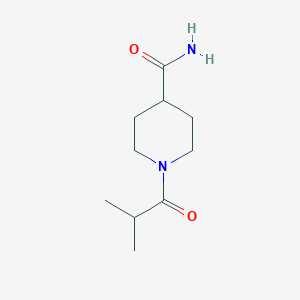
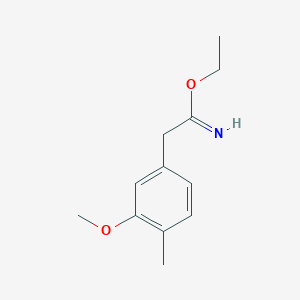
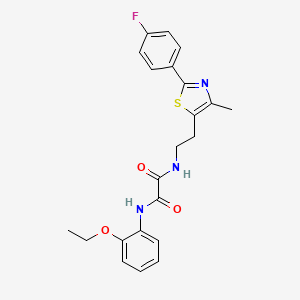
![2-{[5-(1-benzyl-2-oxo-1,2-dihydro-3-pyridinyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid](/img/structure/B2871152.png)
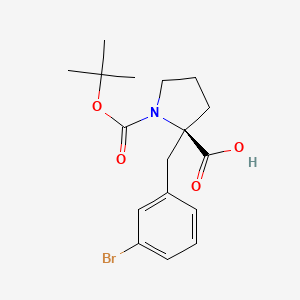



![N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide](/img/structure/B2871163.png)
